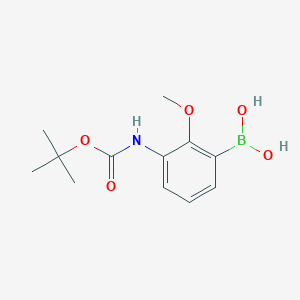

1-(Pyridin-2-yl)heptadecan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-2-yl)heptadecan-1-one, also known as PHD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the family of alkylpyridines and has a long alkyl chain.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

1-(Pyridin-2-yl)heptadecan-1-one and its derivatives play a significant role in synthetic chemistry. Advances in the chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and their complexes, have led to developments in multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, functional soft materials, and surface structures. Additionally, they are used in catalysis, highlighting their versatility in chemical synthesis and applications (Halcrow, 2014).

DNA Intercalation and Anticancer Activity

A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, was found to be a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong activity and less DNA toxicity than traditional drugs. This compound shows promise in caspase 3-independent anticancer activity, differentiating it from other drugs like etoposide (Jeon et al., 2017).

Proton Transfer and Luminescence

Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives reveal three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for the development of novel materials and molecular switches (Vetokhina et al., 2012).

Electronic Applications

The synthesis of a donor-acceptor copolymer incorporating pyridine groups showed potential for application in organic electronics, such as thin-film transistors. These materials exhibit good solubility and thermal stability, essential for solution-processed devices (Wu et al., 2018).

Fluorescence-Responsive Sensing

Pyridine derivatives have been used to design chemosensors, like the one for Zn(2+) detection. These sensors act as "off-on-off" molecular switches and logic gates, demonstrating the potential of pyridine derivatives in analytical chemistry and environmental monitoring (Li et al., 2012).

Redox Chemistry and Magnetic Properties

Pyridine-modulated ligands have been used to synthesize heptametal(II) complexes. These studies have explored the electrochemical properties and magnetic interactions in these complexes, contributing to the field of molecular magnetism and redox chemistry (Ismayilov et al., 2009).

Propriétés

IUPAC Name |

1-pyridin-2-ylheptadecan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24)21-18-16-17-20-23-21/h16-18,20H,2-15,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKPQXLBKPGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)heptadecan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)

![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)